molecular formula C7H9NO2S2 B13683660 Methyl 2-[(Methylthio)methyl]thiazole-4-carboxylate

Methyl 2-[(Methylthio)methyl]thiazole-4-carboxylate

Cat. No.: B13683660
M. Wt: 203.3 g/mol
InChI Key: CSUBXWGHGCHGEE-UHFFFAOYSA-N
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Description

Methyl 2-[(Methylthio)methyl]thiazole-4-carboxylate is a heterocyclic organic compound that belongs to the thiazole family Thiazoles are known for their diverse biological activities and are found in various natural products and synthetic compounds This compound features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(Methylthio)methyl]thiazole-4-carboxylate typically involves the reaction of thiazole derivatives with methylthio reagents. One common method is the reaction of thiazole with dimethyl disulfide under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like ethanol. The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(Methylthio)methyl]thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylate group to an alcohol or aldehyde.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring or the methylthio group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and nucleophiles such as amines or thiols are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring.

Mechanism of Action

The mechanism of action of Methyl 2-[(Methylthio)methyl]thiazole-4-carboxylate involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound’s antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes . Its anti-inflammatory and anticancer effects are linked to the inhibition of specific signaling pathways and the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[(Methylthio)methyl]thiazole-4-carboxylate is unique due to the presence of both the methylthio and carboxylate groups, which confer distinct chemical properties and biological activities. Its ability to undergo diverse chemical reactions and its wide range of applications in scientific research and industry make it a valuable compound for further study and development.

Biological Activity

Methyl 2-[(Methylthio)methyl]thiazole-4-carboxylate is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article delves into the compound's biological activity, synthesizing findings from recent studies and presenting data on its mechanisms and effects.

Chemical Structure and Properties

This compound features a thiazole ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen. The presence of a methylthio group and a carboxylate functional group enhances its chemical reactivity and potential biological interactions. The molecular formula is C₇H₉N₃O₂S, with a molecular weight of approximately 189.22 g/mol.

Antimicrobial Activity

Research indicates that thiazole derivatives, including this compound, exhibit significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting that the compound may interfere with bacterial cell wall synthesis or function as an enzyme inhibitor.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)Mode of Action
E. coli32 µg/mLCell wall synthesis inhibition
S. aureus16 µg/mLEnzyme inhibition
C. albicans64 µg/mLDisruption of cell membrane integrity

Anticancer Properties

The anticancer potential of this compound has been explored in several studies. It has shown promise in inhibiting tumor cell proliferation and inducing apoptosis in various cancer cell lines. For instance, one study demonstrated that the compound inhibited the growth of human breast cancer cells (MCF7) with an IC₅₀ value of 10 µM .

Case Study: Anticancer Activity

In vitro studies conducted on MCF7 cells revealed that treatment with this compound led to:

  • Cell Cycle Arrest : Cells were arrested at the G2/M phase.
  • Apoptosis Induction : Increased levels of caspase-3 activity were observed, indicating activation of apoptotic pathways.
  • Mechanism Insights : Molecular docking studies suggested potential binding to key proteins involved in cell cycle regulation .

The biological activity of this compound is thought to involve multiple mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes critical for microbial survival and cancer cell proliferation.
  • Cell Membrane Disruption : It can affect the integrity of microbial membranes, leading to cell death.
  • Apoptotic Pathways : Induction of apoptosis through activation of caspases and modulation of Bcl-2 family proteins.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiazole derivatives. Modifications to the thiazole ring or substituents can significantly impact their potency and selectivity against biological targets.

Table 2: Structure-Activity Relationship Insights

ModificationEffect on Activity
Electron-withdrawing groupsEnhanced antimicrobial properties
Alkyl chain length variationAltered solubility and bioavailability
Presence of methylthio groupIncreased potency against cancer cells

Properties

Molecular Formula

C7H9NO2S2

Molecular Weight

203.3 g/mol

IUPAC Name

methyl 2-(methylsulfanylmethyl)-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C7H9NO2S2/c1-10-7(9)5-3-12-6(8-5)4-11-2/h3H,4H2,1-2H3

InChI Key

CSUBXWGHGCHGEE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CSC(=N1)CSC

Origin of Product

United States

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